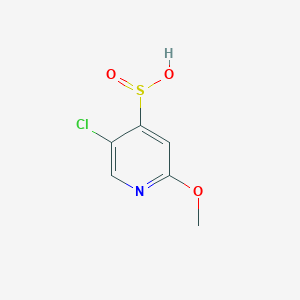

5-chloro-2-methoxypyridine-4-sulfinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-methoxypyridine-4-sulfinic acid is an organic compound with the molecular formula C6H6ClNO3S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a sulfinic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxypyridine-4-sulfinic acid typically involves the chlorination of 2-methoxypyridine followed by sulfonation. One common method is as follows:

Chlorination: 2-methoxypyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.

Sulfonation: The chlorinated intermediate is then reacted with a sulfonating agent such as sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfinic acid group at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-2-methoxypyridine-4-sulfinic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: 5-chloro-2-methoxypyridine-4-sulfonic acid

Reduction: 5-chloro-2-methoxypyridine-4-thiol

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis

5-Chloro-2-methoxypyridine-4-sulfinic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the development of protein kinase inhibitors, which are essential in treating diseases such as cancer and diabetes. The compound's structure allows for modifications that enhance the biological activity of the final products.

Case Study: Protein Kinase Inhibitors

A notable example involves the synthesis of ERK2 inhibitors, where this compound is employed as a starting material. This compound facilitates the introduction of functional groups that are vital for the inhibitory activity against specific kinases involved in cellular signaling pathways.

Agrochemical Applications

2.1. Synthesis of Pesticides

In agrochemistry, this compound is used to synthesize various pesticides and herbicides. Its derivatives exhibit potent insecticidal and fungicidal properties, making them valuable in crop protection.

Case Study: Insecticides

Research has shown that derivatives of this compound can effectively target pest species while minimizing harm to beneficial insects. The ability to modify its structure allows for the development of selective agents that are crucial for sustainable agriculture.

Material Science Applications

3.1. Development of Functional Materials

The unique chemical properties of this compound enable its use in creating functional materials such as sensors and catalysts. Its ability to undergo various chemical transformations makes it suitable for applications in nanotechnology and materials engineering.

Case Study: Sensor Development

Recent studies have demonstrated the potential of this compound in developing sensors for detecting environmental pollutants. The incorporation of this compound into sensor matrices enhances sensitivity and selectivity towards target analytes.

Mécanisme D'action

The mechanism of action of 5-chloro-2-methoxypyridine-4-sulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The chlorine and methoxy groups influence the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-2-methoxypyridine-4-sulfonic acid

- 5-chloro-2-methoxypyridine-4-thiol

- 5-chloro-2-methoxypyridine

Uniqueness

5-chloro-2-methoxypyridine-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical properties compared to its sulfonic acid and thiol analogs. The combination of the chlorine and methoxy groups further differentiates it from other pyridine derivatives, making it a valuable compound for specific applications in research and industry.

Activité Biologique

5-Chloro-2-methoxypyridine-4-sulfinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

This compound has the molecular formula C6H6ClNO3S and a molecular weight of approximately 195.64 g/mol. The compound features a chlorine atom at the 5-position, a methoxy group at the 2-position, and a sulfinic acid functional group at the 4-position, which together contribute to its reactivity and biological profile .

Antimicrobial Properties

Research indicates that compounds related to pyridine derivatives, including this compound, exhibit notable antimicrobial activity . For instance, studies have shown that certain pyridine derivatives can inhibit bacterial growth without causing rapid cytotoxic responses in human cells. This property is particularly beneficial for developing antibiotics that target bacterial infections while minimizing harm to human tissues .

The biological activity of this compound may be linked to its ability to inhibit specific enzymes involved in bacterial metabolism. For example, it has been suggested that targeting enzymes like 4′-phosphopantetheinyl transferases (PPTases) can disrupt bacterial cell viability and virulence by interfering with fatty acid synthesis pathways crucial for bacterial membrane integrity .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including chlorination and nucleophilic substitutions. The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals .

Table: Synthesis Steps of this compound

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Chlorination | Thionyl chloride | Formation of chlorinated pyridine |

| 2 | Nucleophilic substitution | Amines or alcohols | Introduction of functional groups |

| 3 | Oxidation | Appropriate oxidizing agents | Formation of sulfinic acid group |

Case Studies

Several studies have highlighted the biological activity of pyridine derivatives similar to this compound:

- Antibacterial Activity : A study demonstrated that certain pyridine derivatives exhibited significant antibacterial effects against Staphylococcus aureus, indicating potential for treating resistant strains .

- Antiviral Potential : Research on pyridine-containing compounds has shown promise in inhibiting HIV integrase, suggesting that modifications to the pyridine structure could enhance antiviral efficacy .

- Inhibition of Enzymatic Activity : A dissertation investigated various compounds for their ability to inhibit Type III secretion systems in bacteria, with some derivatives showing concentration-dependent inhibition without cytotoxic effects .

Propriétés

IUPAC Name |

5-chloro-2-methoxypyridine-4-sulfinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-6-2-5(12(9)10)4(7)3-8-6/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRRWDMOTBSDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)S(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.